molecular formula C25H23ClF3N3O3S B11114155 N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B11114155
M. Wt: 538.0 g/mol
InChI Key: JWUWRMVRIDKMGB-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique combination of functional groups, including a sulfonamide, a piperazine ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Introduction of the Sulfonamide Group: The piperazine intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide derivative.

    Attachment of the Trifluoromethyl Group:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide exerts its effects is complex and involves multiple molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the piperazine ring, which may reduce its biological activity.

    N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide: Does not contain the trifluoromethyl group, potentially affecting its chemical reactivity and stability.

    N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide: Contains a methyl group on the piperazine ring, which may alter its pharmacokinetic properties.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the piperazine ring improves its ability to interact with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H23ClF3N3O3S

Molecular Weight

538.0 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C25H23ClF3N3O3S/c26-22-12-11-19(25(27,28)29)17-23(22)32(36(34,35)21-9-5-2-6-10-21)18-24(33)31-15-13-30(14-16-31)20-7-3-1-4-8-20/h1-12,17H,13-16,18H2

InChI Key

JWUWRMVRIDKMGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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